molecular formula C10H12O2 B11919479 (5S)-5-Phenyltetrahydrofuran-2-ol

(5S)-5-Phenyltetrahydrofuran-2-ol

Cat. No.: B11919479
M. Wt: 164.20 g/mol
InChI Key: BJKMPNLQUAQDTO-RGURZIINSA-N
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Description

(5S)-5-Phenyltetrahydrofuran-2-ol is an organic compound characterized by a tetrahydrofuran ring substituted with a phenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-Phenyltetrahydrofuran-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a substituted tetrahydrofuran derivative.

    Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with the precursor to introduce the phenyl group.

    Hydroxylation: The resulting intermediate is subjected to hydroxylation to introduce the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as hydrogenation to form alkanes.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alkanes or other reduced derivatives.

    Substitution Products: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

(5S)-5-Phenyltetrahydrofuran-2-ol has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (5S)-5-Phenyltetrahydrofuran-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    Tetrahydrofuran: A simpler analog without the phenyl and hydroxyl groups.

    Phenyl-substituted Tetrahydrofuran: Compounds with similar structures but different substituents.

    Hydroxyl-substituted Tetrahydrofuran: Compounds with hydroxyl groups at different positions.

Uniqueness: (5S)-5-Phenyltetrahydrofuran-2-ol is unique due to the specific positioning of the phenyl and hydroxyl groups, which confer distinct chemical and biological properties. Its stereochemistry also plays a significant role in its reactivity and interactions.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(5S)-5-phenyloxolan-2-ol

InChI

InChI=1S/C10H12O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10?/m0/s1

InChI Key

BJKMPNLQUAQDTO-RGURZIINSA-N

Isomeric SMILES

C1CC(O[C@@H]1C2=CC=CC=C2)O

Canonical SMILES

C1CC(OC1C2=CC=CC=C2)O

Origin of Product

United States

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